molecular formula C20H26N4O3 B11385446 3-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea

3-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea

Cat. No.: B11385446
M. Wt: 370.4 g/mol
InChI Key: MVKGFECTNFVZML-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA typically involves multiple steps:

    Formation of the oxadiazole ring: This step involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-CYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA: is compared with other urea derivatives and oxadiazole-containing compounds.

    Similar compounds: 1-CYCLOHEXYL-3-(4-METHOXYPHENYL)UREA, 1-CYCLOHEXYL-3-(1,2,4-OXADIAZOL-5-YL)UREA.

Uniqueness

    Unique chemical structure: Combines the properties of cyclohexyl, methoxyphenyl, and oxadiazole groups.

    Offers a wide range of applications in various fields due to its unique structure and reactivity.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-cyclohexyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea

InChI

InChI=1S/C20H26N4O3/c1-3-13-24(20(25)21-16-7-5-4-6-8-16)14-18-22-19(23-27-18)15-9-11-17(26-2)12-10-15/h3,9-12,16H,1,4-8,13-14H2,2H3,(H,21,25)

InChI Key

MVKGFECTNFVZML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3CCCCC3

Origin of Product

United States

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